molecular formula C14H13N3O5 B2937389 N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-05-4

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B2937389
CAS RN: 899975-05-4
M. Wt: 303.274
InChI Key: VHSOSURPZZCDPP-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FNO and is a member of the oxalamide family. FNO has been synthesized using various methods and has shown promising results in several scientific studies.

Scientific Research Applications

Novel Synthetic Approaches and Ligand Efficacy

A one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the utility of related compounds in synthesizing both anthranilic acid derivatives and oxalamides, highlighting the operational simplicity and high yield of this method for producing key chemical structures (Mamedov et al., 2016). N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO), an affordable and readily available bidentate ligand, is very effective for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines, suggesting its significance in facilitating the coupling of a broad range of (hetero)aryl bromides with various amines at relatively low temperatures (Bhunia et al., 2017).

Biological Activities and Potential

Furan-containing compounds, such as N1-(furan-2-ylmethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, show promise in a variety of biological applications. Novel analogues of furan amidines have been evaluated as inhibitors of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment, showcasing the therapeutic potential of furan derivatives in medical research (Alnabulsi et al., 2018). Additionally, the nitrovinylfuran G1 (Furvina) has been studied for its antimicrobial properties, indicating the broader applicability of furan compounds in addressing microbial resistance and highlighting the importance of their conversion products in enhancing antibacterial potency (Allas et al., 2016).

Molecular and Structural Analysis

The structure and reactivity of furan derivatives, including this compound, are of significant interest in the development of new materials and pharmaceuticals. For instance, the synthesis and full characterization of 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, provide insights into the molecular architecture and potential applications of furan-based compounds in materials science and drug design (Rahmani et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5/c1-9-4-5-10(17(20)21)7-12(9)16-14(19)13(18)15-8-11-3-2-6-22-11/h2-7H,8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSOSURPZZCDPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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